molecular formula C11H15NO2 B6296607 Methyl 2-(4-aminophenyl)butanoate CAS No. 6555-36-8

Methyl 2-(4-aminophenyl)butanoate

Cat. No.: B6296607
CAS No.: 6555-36-8
M. Wt: 193.24 g/mol
InChI Key: YDFUBDXOHRVZLD-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)butanoate is an organic compound with the molecular formula C11H15NO2. It is a methyl ester derivative of 2-(4-aminophenyl)butanoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminophenyl)butanoate can be synthesized through a series of organic reactions. One common method involves the esterification of 2-(4-aminophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-aminophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-aminophenyl)butanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its position of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(4-aminophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFUBDXOHRVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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